Telmisartan Amide

Description

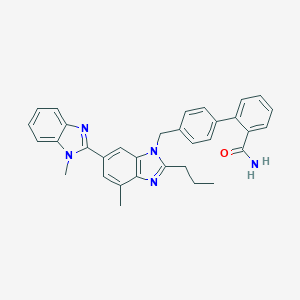

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N5O/c1-4-9-30-36-31-21(2)18-24(33-35-27-12-7-8-13-28(27)37(33)3)19-29(31)38(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)32(34)39/h5-8,10-19H,4,9,20H2,1-3H3,(H2,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIWQMXHIQDCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238604 | |

| Record name | Telmisartan amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915124-86-6 | |

| Record name | Telmisartan amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915124866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELMISARTAN AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C9IQ6NHUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Telmisartan Amide: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan Amide, a derivative of the widely prescribed antihypertensive drug Telmisartan, is a subject of growing interest within the scientific community. As an angiotensin II receptor antagonist, it shares the therapeutic potential of its parent compound in managing hypertension and cardiovascular diseases.[1] This technical guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, and inferred mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development purposes.

Chemical Structure and Identification

This compound is chemically designated as 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzamide.[2][3] It is also recognized as Telmisartan EP Impurity F.[2] The molecule is characterized by a central biphenyl moiety linked to two benzimidazole rings and a terminal carboxamide group.[1]

Molecular Formula: C₃₃H₃₁N₅O[2][4]

Molecular Weight: 513.63 g/mol [2][4]

Synonyms:

-

[1,1'-Biphenyl]-2-carboxamide, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[5]

-

4'-[(1,7'-Dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazol-3'-yl)methyl]-2-biphenylcarboxamide[5]

-

Telmisartan Impurity F[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profiling. The following table summarizes the available quantitative data.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Appearance | White to Off-White Solid | [4][6] |

| Melting Point | 149-151 °C | [6] |

| Boiling Point (Predicted) | 794.2 ± 70.0 °C | [6] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1][6] |

| pKa (Predicted) | 15.84 ± 0.50 | [1][6] |

| Solubility | Slightly soluble in DMSO and Methanol.[1][4][6] |

Mechanism of Action

As a derivative of Telmisartan, this compound is presumed to exert its pharmacological effects primarily through the antagonism of the Angiotensin II Type 1 Receptor (AT₁R).[1] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in blood pressure regulation. By blocking the AT₁ receptor, this compound would inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Furthermore, the parent compound, Telmisartan, is known to be a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. This dual mechanism of action may contribute to protective effects against vascular and renal damage. It is plausible that this compound retains some of this PPAR-γ agonistic activity.

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the proposed mechanism of action of this compound.

Experimental Protocols

The following section details methodologies for the synthesis and characterization of this compound, based on established procedures for Telmisartan and its derivatives.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process, culminating in the amidation of a Telmisartan precursor. A plausible synthetic route is outlined below.

Protocol:

-

Synthesis of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole: This key intermediate can be prepared by the condensation of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine in the presence of a condensing agent such as phosphorus oxychloride in a suitable solvent like xylene. The reaction mixture is typically heated under reflux, followed by neutralization and purification.

-

N-Alkylation: The benzimidazole intermediate is then alkylated with methyl 4'-(bromomethyl)biphenyl-2-carboxylate in the presence of a base such as potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is generally carried out at room temperature to slightly elevated temperatures.

-

Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid (Telmisartan) using a base like sodium hydroxide in a mixture of water and an alcohol.

-

Amidation: The final step involves the conversion of the carboxylic acid group of Telmisartan to the primary amide. This can be achieved through various standard amidation procedures, such as activation of the carboxylic acid with a coupling agent (e.g., HATU, HBTU) followed by reaction with an ammonia source.

Characterization Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile, methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of approximately 295 nm.

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a component of it.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Analysis: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The characteristic peaks for the aromatic protons, the methyl and propyl groups, and the amide protons would be identified.

Mass Spectrometry (MS):

-

Ionization Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: The mass spectrum would be acquired to determine the molecular weight of this compound. The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound presents a compelling subject for further investigation in the field of cardiovascular drug discovery. Its structural similarity to Telmisartan suggests a comparable mechanism of action with the potential for modified physicochemical and pharmacokinetic properties. The information and protocols provided in this guide offer a foundational resource for researchers to explore the synthesis, characterization, and biological activity of this promising compound. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. This compound CAS#: 915124-86-6 [m.chemicalbook.com]

- 2. This compound | C33H31N5O | CID 11978018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 915124-86-6 | LGC Standards [lgcstandards.com]

- 4. allmpus.com [allmpus.com]

- 5. CAS 915124-86-6: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 915124-86-6 [chemicalbook.com]

An In-depth Technical Guide to the Formation Mechanism of Telmisartan Impurity F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan is a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension. As with any active pharmaceutical ingredient (API), understanding its impurity profile is critical for ensuring drug safety and efficacy. Telmisartan Impurity F, chemically identified as Telmisartan Amide, is a known impurity that can arise during the manufacturing process or upon degradation of the drug product. This technical guide provides a comprehensive overview of the formation mechanism of Telmisartan Impurity F, supported by available scientific literature.

Telmisartan Impurity F (this compound)

-

Chemical Name: 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1'-biphenyl]-2-carboxamide[1]

-

Molecular Formula: C₃₃H₃₁N₅O[1]

-

CAS Number: 915124-86-6[1]

Core Formation Mechanism

The formation of Telmisartan Impurity F involves the conversion of the carboxylic acid functional group of Telmisartan into a primary amide. This transformation is not a typical synthetic route impurity but rather a degradation product that can form under specific stress conditions, particularly in the presence of a nitrogen source.

Forced degradation studies have demonstrated that Telmisartan is susceptible to degradation under acidic, alkaline, and oxidative conditions[2][3][4][5][6]. The presence of ammonia or ammonium ions in the reaction environment is a critical factor for the formation of this compound. One plausible source of ammonia is the use of ammonium acetate in the mobile phase during chromatographic analysis or potential contamination in reagents or the manufacturing environment[3][7].

The proposed mechanism for the formation of Telmisartan Impurity F is a nucleophilic acyl substitution reaction where the carboxylic acid of Telmisartan is activated and then attacked by ammonia.

Proposed Signaling Pathway for Telmisartan Impurity F Formation

Caption: Proposed reaction pathway for the formation of Telmisartan Impurity F.

Quantitative Data from Forced Degradation Studies

While specific quantitative data for the formation of Telmisartan Impurity F is not extensively available in the public domain, forced degradation studies on Telmisartan provide insights into the conditions that could lead to its formation. The following tables summarize the percentage of Telmisartan degradation observed under various stress conditions. This degradation of the parent drug creates the potential for the formation of various impurities, including Impurity F, especially if a nitrogen source is present.

Table 1: Summary of Telmisartan Degradation under Various Stress Conditions

| Stress Condition | Concentration of Stress Agent | Temperature | Duration | Degradation of Telmisartan (%) | Reference |

| Acidic | 0.1 N HCl | 60°C | 4 hours | 6.24 | [2][5] |

| Acidic | 0.1 M HCl | 80°C | 8 hours | ~30 | [3] |

| Alkaline | 0.1 N NaOH | 60°C | 4 hours | 11.69 | [2][5] |

| Alkaline | 0.1 M NaOH | 80°C | 8 hours | ~60 | [3] |

| Oxidative | 3% H₂O₂ | 60°C | 4 hours | 14.51 | [2][5] |

| Oxidative | 30% H₂O₂ | Room Temp. | 2 days | Significant Degradation | [3] |

| Thermal | Dry Heat | 60°C | 48 hours | 14.9 | [2][5] |

| Photolytic | UV Light | Ambient | 48 hours | 14.77 | [2][5] |

Experimental Protocols

Detailed experimental protocols from cited literature for conducting forced degradation studies on Telmisartan are provided below. These protocols can be adapted to investigate the formation of Telmisartan Impurity F by incorporating a nitrogen source and utilizing appropriate analytical methods for its detection and quantification.

Acid Degradation Study

-

Procedure: Accurately weigh 10 mg of Telmisartan bulk drug and transfer it to a 10 ml volumetric flask. Dissolve the drug in a few drops of methanol and then make up the volume with 0.1 N HCl. Reflux the solution for 5 hours at 70°C in a water bath. Withdraw samples at regular intervals, neutralize with a suitable base, and dilute with a suitable solvent (e.g., methanol) for analysis[6].

-

Alternative Procedure: A solution of Telmisartan (100 µg/ml) in 0.1 N HCl is heated at 60°C for 4 hours. Samples are withdrawn at intervals, neutralized with 0.1 N NaOH, and then analyzed[2].

Alkaline Degradation Study

-

Procedure: Prepare a 0.1 N NaOH solution. Accurately weigh 10 mg of Telmisartan and dissolve it in 10 ml of 0.1 N NaOH in a volumetric flask. Reflux the solution for 5 hours at 70°C. Withdraw samples hourly, neutralize with a suitable acid, and dilute with methanol for analysis[6].

-

Alternative Procedure: A solution of Telmisartan (100 µg/ml) in 0.1 N NaOH is heated at 60°C for 4 hours. Samples are withdrawn at intervals, neutralized with 0.1 N HCl, and then analyzed[2][5].

Oxidative Degradation Study

-

Procedure: Subject a solution of Telmisartan to a 3% v/v solution of hydrogen peroxide. Heat the solution at 60°C for 4 hours. Withdraw samples at different time intervals for analysis[5].

-

Alternative Procedure: Dissolve Telmisartan at a concentration of 3 mg/mL in 30% H₂O₂ and keep it at room temperature for two days[3].

Workflow for Forced Degradation and Analysis

Caption: General experimental workflow for studying the formation of Telmisartan Impurity F.

Conclusion

The formation of Telmisartan Impurity F (this compound) is a degradation process that is likely to occur under acidic or basic stress conditions in the presence of an ammonia source. While the precise reaction kinetics and yields for the formation of this specific impurity are not well-documented in publicly available literature, the known instability of Telmisartan under these conditions highlights the potential for its formation. For drug development and quality control professionals, it is crucial to consider the potential for ammonia contamination in raw materials, solvents, and the manufacturing environment to mitigate the formation of this impurity. Further studies focusing on the controlled degradation of Telmisartan in the presence of varying concentrations of ammonia under different pH and temperature conditions would be beneficial to fully elucidate the formation mechanism and establish appropriate control strategies.

References

- 1. Telmisartan EP Impurity F | 915124-86-6 | SynZeal [synzeal.com]

- 2. Forced Degradation Studies for Telmisartan and Hydrochlorothiazide - ProQuest [proquest.com]

- 3. longdom.org [longdom.org]

- 4. scispace.com [scispace.com]

- 5. rroij.com [rroij.com]

- 6. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacological Profile of Telmisartan and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telmisartan is a potent, long-acting, non-peptide antagonist of the Angiotensin II type 1 (AT1) receptor, widely prescribed for the management of hypertension.[1][2] Beyond its primary role within the Renin-Angiotensin-Aldosterone System (RAAS), telmisartan exhibits a unique dual mechanism of action, functioning as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][4] This distinct pharmacological profile suggests potential therapeutic benefits in metabolic disorders, positioning telmisartan as a compound of significant interest in cardiovascular and metabolic research.[5][6] This guide provides a comprehensive overview of the pharmacological properties of telmisartan and its related compounds, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used for its characterization.

Mechanism of Action

Angiotensin II Receptor (AT1) Antagonism

Telmisartan exerts its primary antihypertensive effect by selectively and insurmountably blocking the AT1 receptor.[4][7] Angiotensin II is the principal pressor agent of the RAAS, mediating effects such as vasoconstriction, aldosterone synthesis and release, cardiac stimulation, and renal sodium reabsorption.[7] Telmisartan demonstrates a very high binding affinity for the AT1 receptor, which is over 3,000 times greater than its affinity for the AT2 receptor.[3][7] By blocking the binding of angiotensin II to the AT1 receptor, telmisartan inhibits these pressor effects, leading to vasodilation and a reduction in blood pressure.[1][4] This action is independent of the pathways for angiotensin II synthesis and, unlike ACE inhibitors, does not affect the response to bradykinin.[7]

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Partial Agonism

Uniquely among Angiotensin II Receptor Blockers (ARBs), telmisartan also functions as a partial agonist of PPAR-γ, a nuclear hormone receptor that is a central regulator of glucose and lipid metabolism.[3][8][9] Cellular transactivation assays show that telmisartan achieves 25-30% of the maximal receptor activation seen with full PPAR-γ agonists like thiazolidinediones.[9] This partial agonism is believed to contribute to beneficial metabolic effects, such as improved insulin sensitivity, without inducing the side effects associated with full agonists.[6] The structural basis for this partial activation involves a unique binding mode within the receptor's ligand-binding domain, leading to a less stable conformation of helix 12 and consequently, attenuated coactivator recruitment compared to full agonists.[10]

Pharmacodynamic Profile

Receptor Binding Affinity

Telmisartan's efficacy is rooted in its strong and durable binding to the AT1 receptor. In vitro studies have demonstrated that telmisartan has the strongest binding affinity and slowest dissociation rate from the AT1 receptor among several tested ARBs, suggesting a long-lasting and potent antagonistic effect.[11]

| Parameter | Telmisartan | Candesartan | Olmesartan | Valsartan | Losartan | EXP3174 | Source |

| pKi | 8.19 ± 0.04 | 8.61 ± 0.21 | - | 7.65 ± 0.12 | 7.17 ± 0.07 | - | [12][13] |

| Dissociation Half-Life (min) | 213 | 133 | 166 | 70 | 67 | 81 | [11] |

| Kd (nM) | 1.7 | - | - | - | - | - | [14] |

| Table 1: Comparative AT1 Receptor Binding Affinities of Various ARBs. pKi represents the negative logarithm of the inhibition constant (Ki). EXP3174 is the active metabolite of losartan. |

In Vivo Effects

In clinical and preclinical studies, oral administration of telmisartan results in a slow onset but marked and sustained reduction in blood pressure.[15] In spontaneously hypertensive rats, hypotensive effects begin to peak at 12 hours and are still observable at 72 hours post-administration.[15] In human volunteers, a single 80 mg dose of telmisartan inhibits the pressor response to an intravenous infusion of angiotensin II by approximately 90% at peak concentration, with about 40% inhibition persisting for 24 hours.[16]

Pharmacokinetic Profile

Telmisartan is characterized by nonlinear pharmacokinetics, a long terminal half-life, and extensive distribution.[7]

| Parameter | Value | Source |

| Time to Peak (Tmax) | 0.5 - 2 hours | [7][17] |

| Absolute Bioavailability | 42% (40 mg dose), 58% (160 mg dose) | [3][7] |

| Plasma Protein Binding | >99.5% (mainly albumin and α1-acid glycoprotein) | [3][7][18] |

| Volume of Distribution (Vd) | ~500 Liters | [3][7] |

| Metabolism | Conjugation to inactive acylglucuronide | [1][7][18] |

| Primary Excretion Route | Feces (>97%, via biliary excretion) | [3][18] |

| Terminal Elimination Half-Life (T½) | Approximately 24 hours | [3][7] |

| Total Plasma Clearance | >800 mL/min | [7] |

| Table 2: Summary of Key Pharmacokinetic Parameters of Telmisartan. |

The pharmacokinetics of orally administered telmisartan are nonlinear over the 20-160 mg dose range, with disproportionately large increases in plasma concentration (Cmax) and area under the curve (AUC) with increasing doses.[7] The cytochrome P450 (CYP) enzyme system is not involved in its metabolism, reducing the potential for certain drug-drug interactions.[1][7]

Telmisartan Related Compounds

The pharmacological profile of telmisartan also encompasses its metabolites, impurities, and synthetic derivatives developed for research purposes.

Metabolites

Telmisartan is metabolized in the liver via conjugation to form an acylglucuronide. This glucuronide of the parent compound is the only metabolite identified in human plasma and urine and is pharmacologically inactive.[7][16][18]

Impurities and Degradation Products

During synthesis and storage, various process-related impurities and degradation products can arise. Stability-indicating analytical methods are crucial for their detection and quantification.[19][20] Forced degradation studies show that telmisartan degrades significantly under acidic, alkaline, and oxidative stress conditions, while being relatively stable to neutral, thermal, and photolytic stress.[21][22]

Synthetic Derivatives

To explore novel biological activities, synthetic derivatives of telmisartan have been developed. For instance, modifying the carboxylic acid group by coupling it with aliphatic amines has produced alkylamine derivatives.[23][24] These derivatives were designed to reduce affinity for the AT1 receptor while potentially enhancing other properties, such as anticancer activity.[23][25]

| Compound | Description | AT1 Receptor Affinity (IC50) | Source |

| Telmisartan | Parent Compound | 3.7 nM | [23] |

| Compound 8 | Alkylamine Derivative | ~0.6 µM (600 nM) | [23] |

| Table 3: Comparison of AT1 Receptor Affinity between Telmisartan and a Synthetic Derivative. |

Key Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This assay is fundamental for determining the binding affinity (Ki, Kd) of telmisartan and related compounds to the AT1 receptor.

Methodology Outline:

-

Receptor Preparation: Membranes are prepared from cells expressing the AT1 receptor, such as rat vascular smooth muscle cells (RVSMC) or transiently transfected COS-7 cells.[12][13][14]

-

Assay Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-telmisartan) and varying concentrations of the unlabeled competitor compound (the drug being tested).[14]

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated, and IC50 values (the concentration of competitor that inhibits 50% of specific binding) are determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Stability-Indicating HPLC Method

This method is used to separate and quantify telmisartan from its degradation products, proving the stability of the drug under various stress conditions.

Methodology Outline:

-

Forced Degradation: Bulk telmisartan is subjected to stress conditions as per ICH guidelines, including acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 30% H₂O₂), heat, and light.[19][21][26]

-

Chromatography:

-

Column: A reverse-phase column, such as a C8 or C18, is typically used.[19]

-

Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.05% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is common.[19]

-

Detection: Eluents are monitored using a UV detector at a suitable wavelength, such as 230 nm or 290 nm.[19]

-

-

Sample Preparation: Stressed and non-stressed samples are accurately weighed, dissolved in a suitable solvent (e.g., methanol), and diluted to a known concentration.[27]

-

Analysis and Validation: The method is validated for specificity, linearity, accuracy, and precision. Specificity is confirmed by demonstrating that the peaks for degradation products are well-resolved from the main telmisartan peak.

Conclusion

Telmisartan possesses a multifaceted pharmacological profile defined by its highly potent and selective AT1 receptor antagonism and its unique partial agonism of PPAR-γ. Its pharmacokinetic properties, particularly its long 24-hour half-life, contribute to sustained efficacy with once-daily dosing. The primary metabolite is pharmacologically inactive, and the parent drug is cleared mainly through biliary excretion. Research into related compounds, including synthetic derivatives, is opening new avenues for therapeutic applications beyond hypertension. The established experimental protocols for receptor binding and stability analysis provide a robust framework for the continued investigation and development of telmisartan and its analogues. This comprehensive profile underscores telmisartan's importance as a valuable tool for researchers in cardiovascular and metabolic drug discovery.

References

- 1. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mrmed.in [mrmed.in]

- 3. Telmisartan - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Telmisartan? [synapse.patsnap.com]

- 5. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Telmisartan, a dual ARB/partial PPAR-γ agonist, protects myocardium from ischaemic reperfusion injury in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. O-28: Molecular basis for the insurmountable AT-1 receptor antagonism of telmisartan - ProQuest [proquest.com]

- 15. Pharmacokinetic-pharmacodynamic modeling of telmisartan using an indirect response model in spontaneously hypertensive rats - Hao - Acta Pharmacologica Sinica [chinaphar.com]

- 16. drugs.com [drugs.com]

- 17. Pharmacokinetics of orally and intravenously administered telmisartan in healthy young and elderly volunteers and in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Absorption, metabolism, and excretion of intravenously and orally administered [14C]telmisartan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemmethod.com [chemmethod.com]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. longdom.org [longdom.org]

- 22. rroij.com [rroij.com]

- 23. ar.iiarjournals.org [ar.iiarjournals.org]

- 24. Synthesis and Biological Evaluation of Telmisartan Alkylamine Derivatives as Potential Anticancer Agents | Anticancer Research [ar.iiarjournals.org]

- 25. Synthesis and Biological Evaluation of Telmisartan Alkylamine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

In Silico Prediction of Telmisartan Amide Toxicity: A Technical Guide

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Telmisartan Amide, a known process impurity and metabolite of the angiotensin II receptor blocker Telmisartan, requires a thorough toxicological evaluation to ensure patient safety.[1][2][3] This guide outlines the application of in silico toxicology prediction methodologies to assess the potential hazards associated with this compound. By leveraging computational models, we can anticipate potential toxicities such as genotoxicity, hepatotoxicity, cardiotoxicity, and reproductive toxicity early in the drug development lifecycle. This document details the regulatory context, predictive methodologies, a hypothetical toxicity profile based on structural analysis, and standard experimental protocols for subsequent in vitro verification.

Introduction and Regulatory Framework

This compound (CAS: 915124-86-6) is identified as "Telmisartan Impurity F" in the European Pharmacopoeia (EP).[1][2] As an impurity in an active pharmaceutical ingredient (API), its potential toxicity must be assessed and controlled. The International Council for Harmonisation (ICH) M7 guideline provides a framework for managing DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[4][5] This guideline advocates for the use of computational toxicology assessments, specifically requiring predictions from two complementary methodologies: one expert rule-based and one statistical-based.[4] This in silico approach serves as a primary screen to classify impurities and guide subsequent testing and control strategies.

In Silico Prediction Methodologies

The cornerstone of modern computational toxicology for pharmaceutical impurities involves a combination of expert knowledge-based systems and statistical Quantitative Structure-Activity Relationship (QSAR) models.

Expert Rule-Based Systems (e.g., Derek Nexus)

These systems utilize a knowledge base of "structural alerts," which are molecular substructures (toxicophores) linked to specific toxicological hazards.[6][7] When a query chemical like this compound is analyzed, the software identifies any known toxicophores within its structure. The prediction is transparent, providing reasoning and references that allow for expert review.[6][8] Derek Nexus can predict a wide range of endpoints including mutagenicity, carcinogenicity, hepatotoxicity, and teratogenicity.[6][7]

Statistical-Based Systems (e.g., Sarah Nexus)

Statistical models are built by training machine learning algorithms on large datasets of chemicals with known experimental toxicity data (e.g., results from the Ames bacterial reverse mutation assay).[5][9][10] Sarah Nexus, for instance, fragments the structures in its training set and associates each fragment with the mutagenicity result of the parent compound.[5][10] This allows it to make a prediction for a new compound based on the statistical distribution of positive and negative results for the fragments it contains.[10]

Quantitative Structure-Activity Relationship (QSAR) Models

For other toxicity endpoints like cardiotoxicity or repeat-dose organ toxicity, QSAR models are employed.[11][12] These models establish a mathematical relationship between the chemical structure and a specific toxicological effect.[13] By analyzing a training set of compounds, these models can predict the toxicity of new chemicals, providing a valuable screening tool where specific rule-based alerts may not exist.[11][12]

Predicted Toxicity Profile of this compound

The following sections present a hypothetical toxicity profile for this compound based on its chemical structure and knowledge of the parent drug, Telmisartan. These predictions would need to be confirmed by dedicated in silico modeling and subsequent in vitro testing.

Genotoxicity / Mutagenicity

The chemical structure of this compound contains multiple benzimidazole and aromatic rings. Aromatic amides can sometimes be associated with mutagenicity alerts in expert systems.[14] Therefore, a thorough evaluation is critical.

| Endpoint | Prediction Tool | Predicted Outcome | Rationale / Structural Alert |

| Bacterial Mutagenicity | Derek Nexus (Expert Rule-Based) | Plausible | The presence of a complex polycyclic aromatic structure with multiple nitrogen atoms and an amide functional group may trigger structural alerts related to aromatic amines or amides.[14] |

| Bacterial Mutagenicity | Sarah Nexus (Statistical-Based) | Equivocal to Negative | The overall structure may be dissimilar to the majority of compounds in the training set, leading to lower confidence. However, without a strong, well-defined mutagenic fragment, a negative prediction is possible. |

| Overall ICH M7 Class | (Hypothetical) | Class 3 | Based on a plausible alert from an expert system and an equivocal statistical prediction, this compound would be treated as a mutagenic impurity, requiring control based on an acceptable intake. |

Hepatotoxicity

The parent drug, Telmisartan, has not been linked to direct hepatotoxicity and has even shown protective effects against liver injury in some non-clinical models.[15][16][17] However, it is contraindicated in patients with severe hepatic impairment.[17]

| Endpoint | Prediction Tool | Predicted Outcome | Rationale |

| Drug-Induced Liver Injury | QSAR Model / Derek Nexus | Low Concern | The structural similarity to Telmisartan, which has a low risk of hepatotoxicity, suggests the amide impurity would also have a low potential for liver injury.[17][18] |

Cardiotoxicity

Telmisartan has been investigated for its effects on the heart, often demonstrating protective effects against cardiotoxicity induced by other agents.[19][20][21]

| Endpoint | Prediction Tool | Predicted Outcome | Rationale |

| hERG Channel Inhibition | QSAR Model | Low Probability | The parent compound is not associated with significant cardiotoxic effects like QT prolongation. The amide impurity is unlikely to gain significant affinity for cardiac ion channels.[11] |

| General Cardiotoxicity | QSAR Model | Low Probability | Based on the profile of the parent drug, direct cardiotoxicity is not expected.[19][20] |

Reproductive and Developmental Toxicity

The parent drug, Telmisartan, is classified as a reproductive toxicant.[22] Drugs that act on the renin-angiotensin system are known to cause fetal and neonatal morbidity when used during pregnancy.[23]

| Endpoint | Prediction Tool | Predicted Outcome | Rationale / Structural Alert |

| Teratogenicity | Derek Nexus (Expert Rule-Based) | Plausible to Probable | The core structure is shared with Telmisartan, a known reproductive toxicant. The mechanism is likely related to the pharmacological target, but a structural alert for this class of compounds would be expected.[6][22] |

Experimental Protocols for Verification

In silico predictions must be followed by targeted experimental verification, particularly for critical endpoints like genotoxicity.

Protocol: Bacterial Reverse Mutation (Ames) Test

This assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

-

Dose Selection: Perform an initial range-finding study to determine the appropriate concentration range. The main experiment should include a minimum of five analysable concentrations, with the highest concentration being 5000 µ g/plate or the limit of solubility/toxicity.

-

Assay Procedure (Plate Incorporation Method):

-

To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (or solvent control), and 0.5 mL of the S9 mix (or buffer for non-activation arms).

-

Vortex briefly and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control (typically a 2-fold or greater increase).

Protocol: In Vitro hERG Assay

This assay assesses the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key indicator of potential for QT interval prolongation and Torsades de Pointes arrhythmia.

Methodology:

-

Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells).

-

Electrophysiology: Employ the patch-clamp technique (manual or automated) in the whole-cell configuration to measure hERG current.

-

Test Conditions: Maintain cells at a physiological temperature (e.g., 35-37°C).

-

Procedure:

-

Establish a stable baseline hERG current recording.

-

Apply the vehicle control to the cell for a set period to ensure no effect on the current.

-

Apply increasing concentrations of this compound to the cell, allowing the current to reach a steady state at each concentration.

-

Apply a known positive control (e.g., E-4031, dofetilide) at the end of the experiment to confirm channel block.

-

-

Data Analysis: Measure the hERG tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the concentration-response data to a suitable equation (e.g., Hill equation).

Workflows and Pathway Visualizations

The following diagrams illustrate the workflows and potential mechanisms relevant to the toxicological assessment of this compound.

Caption: ICH M7 workflow for mutagenic impurity assessment.

Caption: General workflow for in silico toxicity prediction.

Caption: Simplified pathway of oxidative stress-induced toxicity.

Conclusion

The in silico assessment of this compound suggests a potential concern for genotoxicity and reproductive toxicity, primarily based on structural alerts and the profile of the parent API. The risk of hepatotoxicity and cardiotoxicity appears to be low. This computational analysis provides a critical, data-driven foundation for prioritizing further experimental studies. An Ames test is strongly recommended to definitively classify the mutagenic potential of this compound and inform the development of an appropriate control strategy to ensure the safety and quality of the final Telmisartan drug product.

References

- 1. This compound | C33H31N5O | CID 11978018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Telmisartan EP Impurity F | 915124-86-6 | SynZeal [synzeal.com]

- 3. scbt.com [scbt.com]

- 4. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 5. teses.usp.br [teses.usp.br]

- 6. lhasalimited.org [lhasalimited.org]

- 7. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

- 8. In silico metabolism and toxicity prediction using a knowledge-based approach [pharmacia.pensoft.net]

- 9. Sarah Nexus Version 3.3 Mutagenicity QMRF | Lhasa Limited [lhasalimited.org]

- 10. lhasalimited.org [lhasalimited.org]

- 11. Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vegahub.eu [vegahub.eu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Therapeutic role of telmisartan against acetaminophen hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Telmisartan ameliorates carbon tetrachloride-induced acute hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Severe drug-induced liver injury from acipimox and telmisartan co-administration: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Investigation of the impact of rosuvastatin and telmisartan in doxorubicin-induced acute cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protective effects of telmisartan against acute doxorubicin-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of telmisartan in limiting the cardiotoxic effect of daunorubicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pharmacopoeia.com [pharmacopoeia.com]

- 23. accessdata.fda.gov [accessdata.fda.gov]

Telmisartan Degradation Pathways: A Technical Guide to Amide Impurity Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the degradation pathways of telmisartan, with a specific focus on the formation of its amide impurity, a critical aspect in the quality control and stability testing of this widely used antihypertensive drug. This document provides a comprehensive overview of the chemical reactions, stress conditions, and analytical methodologies relevant to the formation of this impurity, supplemented with detailed experimental protocols and visual representations of the underlying pathways.

Introduction to Telmisartan and its Amide Impurity

Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension. Its chemical structure, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid, features a carboxylic acid group that is susceptible to chemical transformation under various conditions, leading to the formation of impurities.

One of the key process-related and degradation impurities is the telmisartan amide impurity , also identified as Telmisartan EP Impurity F and USP Telmisartan Related Compound F . The formation of this impurity is a concern in the manufacturing and storage of telmisartan as it represents a deviation from the active pharmaceutical ingredient (API) and needs to be monitored and controlled within acceptable limits as per regulatory guidelines.[1]

Chemical Structure of this compound Impurity:

-

Chemical Name: 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1'-biphenyl]-2-carboxamide[2]

-

CAS Number: 915124-86-6[2]

-

Molecular Formula: C₃₃H₃₁N₅O[2]

-

Molecular Weight: 513.63 g/mol [3]

Degradation Pathways Leading to Amide Impurity

The formation of the this compound impurity primarily involves the conversion of the carboxylic acid moiety of the telmisartan molecule into a primary amide. While specific mechanistic studies on this transformation in telmisartan are not extensively detailed in the public domain, the pathway can be inferred from general organic chemistry principles and the conditions under which this impurity is observed during forced degradation studies.

The most probable pathway is a dehydration reaction involving the carboxylic acid group and a source of ammonia or an amine. This could potentially occur under thermal stress or in the presence of certain reagents.

Below is a proposed logical pathway for the formation of the this compound impurity.

Caption: Proposed logical pathway for the formation of this compound Impurity.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Telmisartan has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][5]

Summary of Degradation Behavior

The formation of the amide impurity, along with other degradation products, has been observed under multiple stress conditions. The following table summarizes the typical conditions employed in forced degradation studies of telmisartan and the observed degradation.

| Stress Condition | Reagents and Conditions | Observed Degradation of Telmisartan | Reference(s) |

| Acidic Hydrolysis | 0.1 M HCl, heated at 80°C for 8 hours | Significant degradation (~30%) | [4] |

| Alkaline Hydrolysis | 0.1 M NaOH, heated at 80°C for 8 hours | Significant degradation (~60%), faster than acidic hydrolysis | [4] |

| Oxidative Degradation | 3% or 30% H₂O₂, room temperature for up to 2 days | Significant degradation | [4][6] |

| Photolytic Degradation | Exposure to sunlight (60,000-70,000 lux) for 2 days | Generally stable, but one study reported a photolytic degradation product under photo-acidic conditions.[1][4] | [1][4] |

| Thermal Degradation | Solid drug subjected to 50°C for 60 days | Generally stable | [4] |

Note: The percentage of degradation can vary depending on the specific experimental conditions.

While these studies confirm the formation of various degradants, specific quantitative data for the amide impurity is often not reported individually. However, the presence of "Impurity-II" (this compound) is noted in comprehensive impurity profiling studies.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies. Below are representative experimental protocols compiled from various sources for conducting forced degradation of telmisartan.

General Preparation of Telmisartan Stock Solution

A stock solution of telmisartan is typically prepared by dissolving an accurately weighed amount of the drug substance in a suitable solvent, such as methanol, to achieve a concentration of approximately 1 mg/mL.[6]

Forced Degradation Procedures

-

Acidic Degradation:

-

To 1 mL of the telmisartan stock solution, add 1 mL of 1 M HCl.

-

Reflux the mixture at 80°C for a specified period (e.g., 8 hours).

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1 M NaOH.

-

Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).[6]

-

-

Alkaline Degradation:

-

To 1 mL of the telmisartan stock solution, add 1 mL of 0.1 M NaOH.

-

Reflux the mixture at 80°C for a specified period (e.g., 8 hours).

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 0.1 M HCl.

-

Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.[4]

-

-

Oxidative Degradation:

-

Photolytic Degradation:

-

Expose the telmisartan stock solution (in a transparent container) to direct sunlight or a photostability chamber for a specified duration (e.g., 2 days).

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dilute the solution with the mobile phase to a final concentration suitable for analysis.

-

-

Thermal Degradation:

-

Keep the solid telmisartan drug substance in a petri dish in a hot air oven at a specified temperature (e.g., 50°C) for an extended period (e.g., 60 days).

-

After the exposure period, dissolve an accurately weighed amount of the stressed solid in a suitable solvent and dilute to a final concentration for analysis.

-

Analytical Method for Impurity Profiling

A stability-indicating HPLC or UPLC method is essential for separating telmisartan from its degradation products, including the amide impurity.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C8 or C18 (e.g., Symmetry Shield RP8, 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Reference:[4]

The following diagram illustrates a general experimental workflow for forced degradation studies of telmisartan.

Caption: General workflow for conducting forced degradation studies of telmisartan.

Conclusion

The formation of the this compound impurity is a critical consideration in the development and quality control of telmisartan-containing products. Understanding the degradation pathways and having robust analytical methods to detect and quantify this impurity is essential for ensuring the safety and efficacy of the drug. This technical guide provides a foundational understanding of the degradation processes, with a focus on the amide impurity, and offers detailed experimental protocols to aid researchers and drug development professionals in their stability and impurity profiling studies. Further research into the precise mechanistic details of amide formation would be beneficial for developing mitigation strategies during drug formulation and storage.

References

- 1. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. ijpcsonline.com [ijpcsonline.com]

- 4. chemmethod.com [chemmethod.com]

- 5. longdom.org [longdom.org]

- 6. rroij.com [rroij.com]

An In-depth Technical Guide to the Identification and Characterization of Telmisartan Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmisartan Amide, identified as a potential impurity and related compound of the angiotensin II receptor blocker Telmisartan, requires thorough identification and characterization to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the necessary methodologies for the definitive identification, structural elucidation, and stability profiling of this compound. Detailed experimental protocols for synthesis, spectroscopic analysis (NMR, MS, IR), and chromatographic separation are presented. Furthermore, this document outlines forced degradation studies to assess the stability of this compound under various stress conditions. A potential signaling pathway involving Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is also discussed, given the known activity of the parent compound, Telmisartan. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. As with any pharmaceutical compound, the presence of impurities in the drug substance can impact its safety and efficacy. This compound has been identified as a related substance to Telmisartan, specifically as Telmisartan EP Impurity F and a USP related compound.[1][2] Its chemical name is 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1'-biphenyl]-2-carboxamide.[2] A thorough characterization of this compound is crucial for quality control during the manufacturing process of Telmisartan and for understanding its potential biological activities.

This guide provides a detailed framework for the identification and characterization of this compound, encompassing its synthesis, physicochemical properties, and stability profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior.

| Property | Value | Reference |

| Chemical Name | 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1'-biphenyl]-2-carboxamide | [2] |

| Synonyms | Telmisartan EP Impurity F, Telmisartan USP Related Compound | [1][2] |

| CAS Number | 915124-86-6 | [2] |

| Molecular Formula | C₃₃H₃₁N₅O | [2] |

| Molecular Weight | 513.63 g/mol | [3] |

| Appearance | Off-White Solid | [3] |

| Solubility | Soluble in Methanol, DMSO | [3] |

| Storage | 2-8 °C | [3] |

Synthesis of this compound

This compound can be synthesized from Telmisartan through an amidation reaction. The general workflow for the synthesis and purification is outlined below.

Experimental Protocol: Synthesis of this compound

-

Activation of Telmisartan: Dissolve Telmisartan in a suitable anhydrous solvent (e.g., dichloromethane). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or a chlorinating agent like thionyl chloride at 0°C. Stir the reaction mixture for 2-4 hours at room temperature.

-

Amidation: To the activated Telmisartan solution, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a base (e.g., triethylamine), dropwise at 0°C. Allow the reaction to proceed at room temperature overnight.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Spectroscopic and Chromatographic Characterization

The definitive identification of this compound requires a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the separation of this compound from Telmisartan and other potential degradation products.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a gradient or isocratic mode. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 296 nm |

| Column Temperature | 30°C |

Spectroscopic Data

The structural elucidation of this compound is achieved through the analysis of its NMR, Mass, and IR spectra. While specific data is proprietary to manufacturers, the expected spectral characteristics are outlined in the tables below.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl and benzimidazole rings, the methylene protons of the benzyl group, the propyl chain protons, and the methyl groups. The amide protons would likely appear as a broad singlet. |

| ¹³C NMR | Carbon signals for the aromatic rings, the benzimidazole core, the methylene carbon, the propyl chain carbons, the methyl carbons, and a characteristic signal for the amide carbonyl carbon. |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Expected m/z Values | Fragmentation Pattern |

| ESI+ | [M+H]⁺ at m/z 514.3 | The fragmentation pattern is expected to show characteristic losses of the amide group, cleavage of the benzyl-benzimidazole bond, and fragmentation of the benzimidazole rings. |

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | ~3400-3200 (two bands for primary amide) |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic) | ~2960-2850 |

| C=O stretch (amide I) | ~1680-1630 |

| N-H bend (amide II) | ~1640-1550 |

| C=N and C=C stretch (aromatic) | ~1600-1450 |

Forced Degradation Studies

To evaluate the stability of this compound, forced degradation studies should be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols for Forced Degradation

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid and heat at 80°C for a specified period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide and heat at 80°C for a specified period.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid this compound to a temperature of 60°C in a controlled oven.

-

Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.

Samples from each stress condition should be analyzed at appropriate time points using the validated stability-indicating HPLC method to determine the extent of degradation.

Table 5: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagent/Condition | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl, 80°C | Potential for degradation. |

| Base Hydrolysis | 0.1 M NaOH, 80°C | Potential for significant degradation.[4] |

| Oxidation | 3% H₂O₂, Room Temp | Potential for degradation.[4] |

| Thermal | 60°C | Expected to be relatively stable.[4] |

| Photolytic | UV/Visible Light | Expected to be relatively stable.[4] |

Potential Signaling Pathway Involvement

Telmisartan has been shown to act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[5] It is plausible that this compound, due to its structural similarity to Telmisartan, may also interact with this signaling pathway.

The activation of PPARγ by a ligand like Telmisartan (and potentially this compound) leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as PPAR Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This signaling cascade plays a crucial role in adipogenesis, insulin sensitization, and lipid metabolism. Further investigation into the interaction of this compound with PPARγ is warranted to fully understand its biological activity profile.

Conclusion

The comprehensive identification and characterization of this compound are imperative for ensuring the quality and safety of Telmisartan drug products. This technical guide has provided a detailed framework of the necessary experimental protocols for synthesis, spectroscopic and chromatographic analysis, and forced degradation studies. The presented tables and diagrams serve as a practical resource for researchers and drug development professionals involved in the analysis of Telmisartan and its related compounds. Further studies are recommended to elucidate the specific biological activities of this compound, particularly its potential interaction with the PPARγ signaling pathway.

References

- 1. Distinct properties of telmisartan on agonistic activities for peroxisome proliferator-activated receptor γ among clinically used angiotensin II receptor blockers: drug-target interaction analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C33H31N5O | CID 11978018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of PPAR-γ in the neuroprotective and anti-inflammatory effects of angiotensin type 1 receptor inhibition: effects of the receptor antagonist telmisartan and receptor deletion in a mouse MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Telmisartan Process Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB), exhibits a dual mechanism of action by also acting as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ). The manufacturing process of Telmisartan can result in the formation of various process-related impurities. While regulatory bodies maintain strict limits on the levels of these impurities, a comprehensive understanding of their specific biological activities is often lacking in public literature. This technical guide provides a detailed overview of the known biological activities of Telmisartan, outlines the key process impurities, and presents detailed experimental protocols to enable the assessment of their biological activity. The primary focus is on the evaluation of activity at the angiotensin II type 1 (AT1) receptor and the PPARγ receptor. This guide is intended to be a valuable resource for researchers and professionals involved in the development, quality control, and safety assessment of Telmisartan.

Introduction to the Biological Activities of Telmisartan

Telmisartan's primary therapeutic effect is derived from its high affinity and selective antagonism of the angiotensin II type 1 (AT1) receptor.[1][2] This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2] The binding of Telmisartan to the AT1 receptor is characterized by a slow dissociation rate, contributing to its long-lasting antihypertensive effect.[3]

In addition to its AT1 receptor blockade, Telmisartan has been shown to possess partial agonist activity at the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[5] This dual action of Telmisartan may contribute to beneficial metabolic effects beyond its primary antihypertensive function.[2][6]

Known Process Impurities of Telmisartan

The synthesis of Telmisartan can lead to the formation of several process-related impurities. These are structurally similar to the parent molecule and may arise from starting materials, intermediates, or side reactions. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several official impurities. A non-exhaustive list of common Telmisartan impurities is provided in Table 1.

Table 1: Common Process Impurities of Telmisartan

| Impurity Name | Structure | CAS Number | Molecular Formula |

| Telmisartan EP Impurity A | 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | 152628-02-9 | C₁₉H₂₀N₄ |

| Telmisartan EP Impurity B | 4'-[[7-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | 1026353-20-7 | C₃₃H₃₀N₄O₂ |

| Telmisartan EP Impurity C | tert-Butyl 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1′-biphenyl]-2-carboxylate | 144702-26-1 | C₃₇H₃₈N₄O₂ |

| Telmisartan Dimer Impurity | Not specified | 884330-14-7 | C₄₆H₃₈N₄O₄ |

| Telmisartan EP Impurity G | Not specified | 144702-27-2 | C₃₃H₂₉N₅ |

| Telmisartan Chloro Impurity | Not specified | 885045-90-9 | C₃₃H₂₉ClN₄O₂ |

Biological Activity of Telmisartan Derivatives (as a proxy for Impurities)

Direct public data on the biological activity of specific Telmisartan process impurities is scarce. However, studies on synthesized derivatives of Telmisartan can provide valuable insights into the structure-activity relationships (SAR) and potential biological activities of these impurities.

A study on alkylamine derivatives of Telmisartan evaluated their AT1 receptor binding affinity and cytotoxic effects on cancer cell lines.[7][8] The data from this study, summarized in Table 2, suggests that modifications to the carboxylic acid group of Telmisartan can significantly impact its biological activity.

Table 2: Biological Activity of Telmisartan and its Alkylamine Derivatives

| Compound | AT1 Receptor Binding (EC₅₀, nM) | Cytotoxicity (EC₅₀, µM) in MDA-MB-231 cells |

| Telmisartan | 3.7 | 89 |

| Derivative 8 | ~8.5 (calculated) | 11-29 |

Data extracted from a study on Telmisartan derivatives as potential anticancer agents.[7][9]

These findings suggest that impurities with alterations at the carboxylic acid moiety may exhibit reduced AT1 receptor affinity but could possess other biological activities.

Furthermore, a structure-activity relationship study on Telmisartan's components for PPARγ activation revealed that the benzimidazole core and the biphenylcarboxylic acid moiety are crucial for its activity.[10][11] This suggests that impurities retaining these core structures may also interact with the PPARγ receptor.

Experimental Protocols for Assessing Biological Activity

To facilitate the biological evaluation of Telmisartan process impurities, detailed protocols for key in vitro assays are provided below.

AT1 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human AT1 receptor (e.g., HEK293 or CHO cells).

-

Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add increasing concentrations of the test compound (impurity).

-

Add a fixed concentration of a suitable radioligand, such as [³H]-Telmisartan or [¹²⁵I]-Angiotensin II.

-

For non-specific binding determination, add a high concentration of an unlabeled AT1 receptor antagonist (e.g., unlabeled Telmisartan).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for AT1 Receptor Radioligand Binding Assay.

PPARγ Transactivation Assay (Luciferase Reporter)

This cell-based assay measures the ability of a test compound to activate the PPARγ receptor, leading to the expression of a reporter gene (luciferase).

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or COS-7) in appropriate growth medium.

-

Co-transfect the cells with two plasmids:

-

An expression vector for a fusion protein containing the ligand-binding domain (LBD) of human PPARγ and the GAL4 DNA-binding domain (DBD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

A third plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, seed the cells into a 96-well plate.

-

Treat the cells with various concentrations of the test compound (impurity).

-

Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).

-

Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Add a luciferase assay substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

If a normalization vector was used, measure the activity of the second reporter.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.

-

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Telmisartan EP Impurity C | 144702-26-1 | SynZeal [synzeal.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. alentris.org [alentris.org]

- 6. veeprho.com [veeprho.com]

- 7. Telmisartan EP Impurity A | 152628-02-9 [chemicea.com]

- 8. biochemjournal.com [biochemjournal.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Characterization of new PPARgamma agonists: analysis of telmisartan's structural components - PubMed [pubmed.ncbi.nlm.nih.gov]

Telmisartan Amide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan Amide, also known as Telmisartan EP Impurity F, is a significant compound in the pharmaceutical analysis of Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension. As a primary impurity, its identification, synthesis, and characterization are crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of this compound, including its chemical properties, analytical methodologies for its detection and quantification, and the biological context provided by its parent compound, Telmisartan.

Chemical and Physical Data

The fundamental properties of this compound are summarized below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value |

| CAS Number | 915124-86-6[1] |

| Molecular Formula | C₃₃H₃₁N₅O[1] |

| Molecular Weight | 513.63 g/mol [1] |

| IUPAC Name | 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1'-biphenyl]-2-carboxamide |

| Synonyms | Telmisartan EP Impurity F, this compound (USP)[2] |

| Appearance | Off-White Solid[1] |

| Solubility | Soluble in Methanol and DMSO[1] |

| Storage | 2-8 °C[1] |

Experimental Protocols

Accurate detection and quantification of this compound are critical in the quality control of Telmisartan drug substance and product. Below are outlines of typical experimental protocols employed.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating reverse-phase HPLC (RP-HPLC) method is commonly developed to separate Telmisartan from its process-related impurities and degradation products, including this compound.

-

Objective: To develop a sensitive, specific, precise, and accurate stability-indicating RP-HPLC method for the determination of related substances in Telmisartan.

-

Instrumentation: A standard HPLC system equipped with a UV-Visible detector.

-

Column: A common choice is a C8 or C18 column (e.g., Symmetry Shield RP8, 150 mm x 4.6 mm, 3.5 µm).[3]

-

Mobile Phase: A gradient elution is typically used. For example:

-

Detection Wavelength: 230 nm.[3]

-

Column Temperature: 25 °C.[3]

-

Sample Preparation: The sample is prepared by dissolving the Telmisartan drug substance in a suitable diluent, such as methanol, to a final concentration of about 300 µg/mL.[3]

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3] The LOD and LOQ for Telmisartan impurities are typically in the range of 0.01% and 0.03% (w/w), respectively.[3]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.

-

Objective: To assess the stability of Telmisartan under various stress conditions and to ensure that the analytical method can separate the drug from its degradation products.

-

Stress Conditions:

-

Analysis: The stressed samples are analyzed by the validated HPLC method to identify and quantify any degradation products formed. Telmisartan has been found to degrade significantly under acidic, basic, and oxidative conditions.[4]

Characterization of this compound

As a reference standard, this compound is supplied with a comprehensive Certificate of Analysis (CoA) which includes data from various analytical techniques to confirm its structure and purity.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

-

Purity by HPLC: Typically reported to be >95%.[1]

Biological Activity and Signaling Pathways (Context from Telmisartan)